molecular formula C16H24N2O2S B2916993 tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate CAS No. 1353971-76-2

tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate

Cat. No.: B2916993
CAS No.: 1353971-76-2
M. Wt: 308.44
InChI Key: NGEAJIYTSRFUGX-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl ester group, a thioether linkage, and a pyridine moiety, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Thiol-ene Reaction: One common synthetic route involves the thiol-ene reaction between tert-butyl piperidine-1-carboxylate and 2-(chloromethyl)pyridine. The reaction typically requires a base such as triethylamine and is conducted in a polar aprotic solvent like dichloromethane.

  • Reductive Amination: Another method involves the reductive amination of tert-butyl piperidine-1-carboxylate with 2-(chloromethyl)pyridine, followed by reduction using sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield.

Types of Reactions:

  • Oxidation: The thioether group in the compound can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-CPBA, and sodium periodate.

  • Reduction: Sodium cyanoborohydride, lithium aluminum hydride.

  • Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thioether group.

  • Piperidine Derivatives: Resulting from the reduction of the pyridine ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its thioether group makes it a valuable building block for the construction of more complex molecules.

Biology: In biological research, the compound can be used as a probe to study enzyme activity, particularly those involving thioether bonds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • Tert-Butyl 4-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate: Similar structure but with an amino group instead of a thioether.

  • Tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl carbamate: Similar core structure with variations in functional groups.

Uniqueness: The presence of the thioether group in tert-Butyl 4-((pyridin-2-ylmethyl)thio)piperidine-1-carboxylate

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from drug discovery to material science.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylmethylsulfanyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-7-14(8-11-18)21-12-13-6-4-5-9-17-13/h4-6,9,14H,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEAJIYTSRFUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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